ETHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, including an ethyl ester, a methoxyethyl group, and a thienylmethylene group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thienylmethylene derivative with a pyrrole precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction medium may include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ester or methoxyethyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-(2-methoxyethyl)-2-methyl-5-oxo-4-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives, such as:
- Ethyl 2-methyl-5-oxo-4-(2-furylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-5-oxo-4-(2-benzylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate
These compounds share similar structural features but differ in the substituents attached to the pyrrole ring. The unique combination of functional groups in ETHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19NO4S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl (4Z)-1-(2-methoxyethyl)-2-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate |
InChI |
InChI=1S/C16H19NO4S/c1-4-21-16(19)14-11(2)17(7-8-20-3)15(18)13(14)10-12-6-5-9-22-12/h5-6,9-10H,4,7-8H2,1-3H3/b13-10- |
InChI Key |
NTIXBGDKWDEMOT-RAXLEYEMSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)CCOC)C |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC=CS2)CCOC)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC=CS2)CCOC)C |
Origin of Product |
United States |
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